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Introduction

The Zinc Finger MYND-Type Containing 19 (ZMYND19) protein is an emerging regulator in
significant cellular signaling pathways, notably in the negative regulation of the mTORC1
pathway. Understanding the protein-protein interactions of ZMYND19 is crucial for elucidating
its biological functions and for the development of novel therapeutic strategies. The Proximity
Ligation Assay (PLA) is a powerful and highly sensitive technique for the in situ detection,
visualization, and quantification of protein-protein interactions. This document provides detailed
application notes and protocols for utilizing PLA to investigate the interactions of ZMYND19
with its binding partners.

The core principle of PLA involves the use of antibodies to target two proteins of interest. If
these proteins are in close proximity (typically less than 40 nm), attached DNA oligonucleotides
can be ligated to form a circular DNA template.[1] This template is then amplified via rolling
circle amplification, and the product is detected using fluorescent probes, appearing as distinct
fluorescent spots. Each spot represents a single protein-protein interaction event. This method
offers single-molecule resolution and allows for the study of interactions at endogenous protein
levels within the cellular environment.[1]

Recent studies have identified that ZMYND19 and Muskelin 1 (MKLN1) act as substrates for
the CTLH E3 ubiquitin ligase complex and play a role in inhibiting mTORCL1 signaling at the
lysosomal membrane.[2][3] Specifically, ZMYND19 and MKLN1 have been shown to associate
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with each other and with key components of the mTORC1 pathway, including Raptor and
RagA/C.[4][5] These interactions prevent the full activation of mMTORCL1.[2][3]

These application notes will focus on the PLA-based detection of the interaction between
ZMYND19 and key proteins in the mTORCL1 pathway, such as MKLN1 and Raptor.

Data Presentation

While specific quantitative data from PLA studies on ZMYND19 interactions are not yet widely
published, the expected outcomes can be inferred from co-immunoprecipitation (co-IP) and
other protein interaction studies. The following table summarizes the qualitative interaction data
that can be translated into expected PLA results. A successful PLA experiment would be
expected to show a significant increase in PLA signals per cell for interacting pairs compared to
negative controls.
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Experimental Protocols
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This section provides a detailed protocol for performing a proximity ligation assay to detect the
interaction between ZMYND19 and a protein of interest (e.g., MKLN1 or Raptor) in cultured
cells. This protocol is adapted from standard Duolink® PLA protocols.

Materials and Reagents

e Cells: Human cell line expressing endogenous or overexpressed ZMYND19 and the
interacting partner of interest (e.g., HEK293T, YCCELL).

e Primary Antibodies:
o Rabbit anti-ZMYND19 antibody
o Mouse anti-MKLN1 antibody or Mouse anti-Raptor antibody
o Appropriate negative control antibodies (e.g., Rabbit IgG, Mouse 1gG)

e Duolink® In Situ PLA Kit (Sigma-Aldrich/Merck):

o

Duolink® PLA Probes (anti-Rabbit PLUS and anti-Mouse MINUS)

[e]

Duolink® In Situ Detection Reagents (e.g., Red, Green, or FarRed)

o

Duolink® In Situ Wash Buffers (A and B)

[¢]

Duolink® In Situ Blocking Solution

[¢]

Duolink® In Situ Antibody Diluent

e General Reagents:

o

Phosphate-buffered saline (PBS)

[¢]

Formaldehyde (or other suitable fixative)

[e]

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

[e]

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
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o Mounting medium
e Equipment:
o Glass coverslips or chamber slides
o Humidity chamber
o Incubator (37°C)

o Fluorescence microscope with appropriate filters

Protocol

e Cell Culture and Preparation:

1. Seed cells on glass coverslips or in chamber slides to achieve 60-70% confluency on the
day of the experiment.

2. Wash cells twice with PBS.
3. Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
4. Wash cells three times with PBS.

5. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room
temperature.

6. Wash cells three times with PBS.

» Blocking:
1. Add Duolink® Blocking Solution to cover the cells on the coverslip.
2. Incubate in a humidity chamber for 60 minutes at 37°C.

e Primary Antibody Incubation:
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1. Dilute the primary antibodies (e.g., rabbit anti-ZMYND19 and mouse anti-MKLN1) in
Duolink® Antibody Diluent to their optimal concentrations (determined by titration).

2. Tap off the blocking solution from the coverslips.
3. Add the primary antibody solution to the cells.

4. Incubate in a humidity chamber overnight at 4°C.[8]

e PLA Probe Incubation:
1. Wash the coverslips twice for 5 minutes each with 1x Wash Buffer A.

2. Dilute the Duolink® PLA probes (anti-Rabbit PLUS and anti-Mouse MINUS) 1:5 in
Duolink® Antibody Diluent.

3. Add the PLA probe solution to the cells.
4. Incubate in a humidity chamber for 1 hour at 37°C.
e Ligation:
1. Wash the coverslips twice for 5 minutes each with 1x Wash Buffer A.

2. Prepare the ligation solution by diluting the Ligation stock 1:5 in high-purity water and then
adding Ligase to a 1:40 dilution.

3. Add the ligation solution to the cells.
4. Incubate in a humidity chamber for 30 minutes at 37°C.[9]
o Amplification:
1. Wash the coverslips twice for 2 minutes each with 1x Wash Buffer A.

2. Prepare the amplification solution by diluting the Amplification stock 1:5 in high-purity
water and then adding Polymerase to a 1:80 dilution.

3. Add the amplification solution to the cells.
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4. Incubate in a humidity chamber for 100 minutes at 37°C. Protect from light.

o Final Washes and Mounting:

1. Wash the coverslips twice for 10 minutes each with 1x Wash Buffer B.

2. Wash once for 1 minute with 0.01x Wash Buffer B.

3. Mount the coverslips on glass slides using a mounting medium containing DAPI.
e Image Acquisition and Analysis:

1. Visualize the PLA signals using a fluorescence microscope. Each fluorescent spot
represents an interaction.

2. Capture images using appropriate filters for the chosen fluorophore and DAPI. It may be
necessary to acquire a Z-stack of images to capture all signals within a cell.

3. Quantify the number of PLA signals per cell using image analysis software (e.g., ImageJ
with the BlobFinder plugin).

4. Normalize the results by the number of cells (nuclei) in each field of view.

Mandatory Visualizations
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Caption: Proximity Ligation Assay Experimental Workflow.
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Caption: ZMYND19 in the mTORC1 Signaling Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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